tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate
Description
tert-Butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with an amino group and a tert-butyl ester moiety. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules and enzyme inhibitors. The tert-butyl group enhances steric bulk and lipophilicity, while the amino group enables hydrogen bonding and nucleophilic reactivity, making the compound valuable in drug discovery pipelines .
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)7(10)6-4-11-12-5-6/h4-5,7H,10H2,1-3H3,(H,11,12) |
InChI Key |
STRGMFWTAORPOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CNN=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-amino-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- Solubility: The amino group in the parent compound improves aqueous solubility compared to methyl or fluorophenyl analogs, which are more lipophilic .
- Stability : The tert-butyl ester resists hydrolysis under mild conditions, whereas methoxyacetate esters (e.g., ) may exhibit different stability profiles .
- Reactivity: Amino-substituted derivatives are prone to acylation or alkylation, while fluorinated analogs () show enhanced metabolic stability in biological systems .
Biological Activity
Tert-butyl 2-amino-2-(1H-pyrazol-4-yl)acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a tert-butyl group , an amino group , and a pyrazole ring contributes to its unique reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to the interactions facilitated by the pyrazole moiety. These interactions can modulate enzyme and receptor activities, leading to various biological effects. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to either inhibition or activation depending on the specific enzyme context.
- Signal Transduction Modulation : It affects key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Compounds containing pyrazole rings have demonstrated significant anticancer effects in vitro and in vivo. They inhibit the growth of various cancer cell types, including lung, breast, and colorectal cancers .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, which are common among pyrazole derivatives. This activity is often linked to the modulation of inflammatory pathways and cytokine production.
- Antimicrobial Properties : Some studies suggest potential antibacterial activity against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development .
Case Studies
- Anticancer Studies : A study evaluating pyrazole derivatives found that certain compounds exhibited potent antiproliferative activity against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2) . The study highlighted the structure-activity relationship (SAR) of these compounds, indicating that modifications to the pyrazole ring could enhance efficacy.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of similar pyrazole compounds, demonstrating their ability to reduce inflammatory markers in vitro. This suggests that this compound could be explored further for therapeutic use in inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related pyrazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Pyrazole derivative A | Moderate | High | Low |
| Pyrazole derivative B | High | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
